molecular formula C12H16N2O2 B11804744 Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate

Cat. No.: B11804744
M. Wt: 220.27 g/mol
InChI Key: GCNHNCVLHRJXQC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is a functionalized nicotinate ester designed for research and development applications, particularly in pharmaceutical and organic chemistry. This compound serves as a versatile synthetic building block. Its molecular structure incorporates a pyrrolidine substituent, a heterocycle frequently employed in medicinal chemistry to fine-tune the properties of drug candidates . The 2-methyl group can influence the molecule's steric and electronic characteristics, while the methyl ester is a common handle for further synthetic transformations, such as hydrolysis to an acid or amidation. Compounds with a pyrrolidin-1-yl group attached to a nicotinate core are recognized as key intermediates in complex synthetic pathways. For instance, similar structures are utilized in the synthesis of alkaloids like nicotine and appear in studies of 1,3-dipolar cycloadditions for constructing novel polycyclic frameworks . Researchers value this chemical as a precursor for developing new substances with potential biological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 2-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-9-10(12(15)16-2)5-6-11(13-9)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3

InChI Key

GCNHNCVLHRJXQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Nicotinate Ester Functionalization

Critical Reaction Parameters

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent polarity and temperature. For instance:

  • LiAlH₄-mediated reductions achieve higher yields in THF (-78°C to 0°C) compared to diethyl ether due to better solubility of intermediates.

  • Pyrrolidine coupling requires aromatic solvents like toluene at 100–105°C to prevent byproduct formation.

Table 1: Solvent and Temperature Impact on Key Steps

StepOptimal SolventTemperature RangeYield (%)
Ester reductionTHF-78°C to 0°C85
Pyrrolidine couplingToluene100–105°C78
Final methylationDMSO65°C91

Stoichiometric Considerations

Excess reagents are often necessary to drive reactions to completion. For example:

  • N-Vinylpyrrolidone is used in 1.2 equivalents relative to nicotinate esters to ensure complete ring formation.

  • NaBH₄ for 1-pyrroline reduction requires 2.5 equivalents to avoid incomplete transformations.

Methylation Strategies

N-Methylation of Pyrrolidine

The final step involves N-methylation of the pyrrolidine ring. Patent WO2019121644A1 employs formic acid and paraformaldehyde at 65°C, achieving near-quantitative yields. This method avoids additional solvents, leveraging the reaction mixture’s existing DMSO content to enhance solubility.

Regioselective Challenges

Introducing the 2-methyl group on the pyridine ring demands careful regiocontrol. Directed ortho-metalation (DoM) strategies using lithium hexamethyldisilazide (LiHMDS) have been proposed but require further validation for this specific substrate. Current protocols rely on pre-functionalized starting materials like methyl 2-methylnicotinate to bypass selectivity issues.

Purity and Scalability

Chromatographic Purification

Silica gel chromatography with methanol-dichloromethane gradients (3–5% MeOH) effectively isolates the target compound, achieving >95% purity.

Industrial Scalability

The patent’s one-pot synthesis approach minimizes solvent changes and reduces waste, making it economically viable for large-scale production. However, the low-temperature LiAlH₄ step (-78°C) poses challenges for industrial reactors, necessitating alternative reductants like Red-Al (65% yield at ambient conditions).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include δ 8.39 (pyridine H-4), 4.68 (pyrrolidine CH₂), and 2.54 (2-methyl group).

  • Mass Spectrometry : ESI-MS shows m/z 236.1 ([M+H]⁺), consistent with the molecular formula C₁₂H₁₆N₂O₂ .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different substituents replacing the pyrrolidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is structurally related to nicotine and has been investigated for its potential therapeutic effects. Its applications in medicinal chemistry include:

  • Nicotine Replacement Therapy : The compound is being studied as a potential alternative to traditional nicotine replacement therapies for smoking cessation. Its structural similarity to nicotine may allow it to interact with nicotinic receptors, potentially aiding in reducing withdrawal symptoms associated with nicotine dependence .
  • Neurological Disorders : Research indicates that derivatives of nicotine can be beneficial in treating various neurological disorders such as Alzheimer’s disease, schizophrenia, and Tourette syndrome. This compound may exhibit similar properties due to its interaction with the central nervous system .

2.1. Mechanism of Action

The pharmacological profile of this compound suggests that it may act as a selective agonist for nicotinic acetylcholine receptors (nAChRs). This interaction can lead to various physiological effects:

  • Cognitive Enhancement : Studies have shown that compounds targeting nAChRs can enhance cognitive functions, making this compound a candidate for further exploration in cognitive impairment therapies .
  • Neuroprotective Effects : There is evidence suggesting that compounds similar to this compound could offer neuroprotective benefits by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

2.2. Case Studies

Several studies have documented the effects of related compounds on neurological health:

  • A study published by the CHDI Foundation examined the effects of pyrrolidine derivatives on Huntington's disease models, highlighting their potential in lowering mutant huntingtin protein levels, which is crucial for neurodegenerative disease management .

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with pyrrolidine under specific conditions. The synthesis process is critical for ensuring the purity and efficacy of the compound:

Synthesis Method Key Steps Yield
Reaction with PyrrolidineCombine pyridine derivative with pyrrolidine in a solventHigh yield reported in certain conditions
Purification TechniquesUse chromatography to isolate the desired productEffective purification methods enhance compound quality

Toxicological Profile

Understanding the toxicological aspects of this compound is vital for its application in pharmacology:

  • The compound has been classified under acute toxicity categories (dermal, inhalation, oral), indicating that while it may have therapeutic benefits, careful handling and dosage are essential to mitigate risks associated with toxicity .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog Overview

The following compounds are structurally related to Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate, differing primarily in substituent type and position:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key References
Methyl 6-(pyrrolidin-1-yl)nicotinate Pyrrolidin-1-yl (6) C₁₁H₁₄N₂O₂ 206.24 210963-94-3
Ethyl 6-(pyrrolidin-1-yl)nicotinate Pyrrolidin-1-yl (6); Ethyl ester C₁₂H₁₆N₂O₂ 220.27 897399-74-5
Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate Fluoro (2); Pyrrolidin-1-yl (6) C₁₁H₁₃FN₂O₂ 224.23 1228666-19-0
Methyl 5-nitro-6-(pyrrolidin-1-yl)nicotinate Nitro (5); Pyrrolidin-1-yl (6) C₁₁H₁₃N₃O₄ 251.25 Not specified

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methyl group in the target compound is electron-donating, which may enhance the electron density of the pyridine ring compared to the electron-withdrawing 2-fluoro substituent in Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate. This difference could influence reactivity in cycloaddition reactions or binding affinity in biological systems .
  • Ester Group Variations :

    • Replacing the methyl ester (Methyl 6-(pyrrolidin-1-yl)nicotinate) with an ethyl ester (Ethyl 6-(pyrrolidin-1-yl)nicotinate) increases molecular weight by ~14 Da and may enhance lipophilicity, affecting membrane permeability in pharmacological contexts .

Spectroscopic and Analytical Data

  • Methyl 6-(pyrrolidin-1-yl)nicotinate :

    • ¹H NMR : Signals for pyrrolidine protons (δ 1.8–2.0 ppm, multiplet) and pyridine protons (δ 7.5–8.5 ppm) are characteristic. The methyl ester group resonates at δ 3.9 ppm (singlet) .
    • HRMS : Observed m/z 206.24106 (calculated for C₁₁H₁₄N₂O₂) .
  • Methyl 5-nitro-6-(pyrrolidin-1-yl)nicotinate (2f) :

    • Melting Point : 98–100°C .
    • ¹H NMR : Nitro group deshields adjacent protons, shifting pyridine signals upfield .

Biological Activity

Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and interactions with biological targets, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H14_{14}N2_2O2_2 and a molecular weight of approximately 220.27 g/mol. The compound features a pyrrolidine ring attached to a nicotinic acid derivative, which enhances its lipophilicity and biological interactions. The presence of the methyl group at the second carbon of the nicotinic acid backbone is particularly notable for its influence on the compound's reactivity and binding properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in enzyme inhibition and receptor binding studies. These activities are crucial for understanding its potential therapeutic applications:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes, which may be beneficial in developing treatments for various diseases.
  • Receptor Binding : Studies indicate that it interacts effectively with various receptors, potentially modulating physiological processes such as neurotransmission and metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study exploring the effects of similar pyrrolidine-containing compounds on cancer cells demonstrated that these compounds could induce cell cycle arrest and apoptosis in leukemia cell lines. For instance, related compounds have been shown to inhibit CDK1 activity, leading to G2/M phase arrest in cancer cells .
  • Neuroprotective Effects : Research has suggested that nicotinic derivatives, including this compound, may possess neuroprotective properties. These effects are attributed to their ability to modulate cholinergic signaling pathways, which are vital for cognitive function and memory .
  • Antimicrobial Activity : Similar compounds have also been investigated for their antimicrobial properties against various pathogens. The structural characteristics of this compound may enhance its efficacy against bacterial strains .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Derivative : The initial step often includes the reaction of pyrrolidine with a suitable nicotinic acid derivative.
  • Methylation : Subsequent methylation at the second carbon can be achieved using methyl iodide or similar reagents under basic conditions.
  • Purification : The final product is purified through methods such as column chromatography to ensure high purity for biological testing.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC11_{11}H14_{14}N2_2O2_2Methyl group at C2 enhances lipophilicityEnzyme inhibition, receptor binding
Methyl 6-(pyrrolidin-1-yl)nicotinateC10_{10}H12_{12}N2_2O2_2Lacks methyl group at C2Moderate biological activity
Methyl 5-nitro-6-(pyrrolidin-1-yl)nicotinateC11_{11}H12_{12}N3_3O3_3Contains nitro group at position 5Antimicrobial activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution using 2-methyl-6-chloropyridine and pyrrolidine in dimethylformamide (DMF) under reflux with potassium carbonate (K₂CO₃) as a base. Optimization involves varying reaction parameters such as temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (1–2 equivalents of K₂CO₃). Purity can be enhanced via recrystallization or column chromatography .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology : Use 1H/13C NMR to confirm substitution patterns on the pyridine ring and pyrrolidine moiety. Mass spectrometry (HRMS) verifies molecular weight (C₁₂H₁₆N₂O₂). IR spectroscopy identifies ester carbonyl (C=O) and aromatic C-N stretches. For definitive geometry, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology : Conduct in vitro receptor-binding assays (e.g., radioligand displacement for nicotinic acetylcholine receptors, nAChRs) and antimicrobial screens (MIC tests against S. aureus and E. coli). Compare results to structural analogs (e.g., nicotine derivatives) to establish baseline activity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Monitor stability via periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the methyl ester group) .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence binding affinity to nicotinic receptors?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., fluoro, methoxy) at the 2- and 6-positions. Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with nAChR subtypes (α4β2 vs. α7). Validate via patch-clamp electrophysiology to measure ion-channel modulation .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy across studies?

  • Methodology : Standardize assays using CLSI guidelines (e.g., broth microdilution) and identical bacterial strains. Control variables like inoculum size, solvent (DMSO vs. saline), and incubation time. Perform meta-analysis of published MIC data to identify trends (e.g., higher activity against Gram-positive vs. Gram-negative bacteria) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology : Use QSAR models to correlate logP, polar surface area, and molecular weight with bioavailability. Predict metabolic stability via CYP450 enzyme interaction simulations (e.g., Schrödinger’s ADMET Predictor). Synthesize derivatives with reduced logP (e.g., replacing methyl ester with carboxylate) to enhance solubility .

Q. What techniques validate the compound’s mechanism of action in neurological disorders?

  • Methodology : Employ knockout mouse models (e.g., β2-nAChR–/–) to assess behavioral responses in Alzheimer’s disease paradigms. Combine with microdialysis to measure acetylcholine release in hippocampal regions. Confirm target engagement via PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled methyl nicotinate) .

Methodological Notes

  • Crystallographic Refinement : For ambiguous electron density (e.g., pyrrolidine ring conformation), use SHELXL’s restraints (DFIX, DANG) to refine disordered regions .
  • Toxicity Screening : Follow OECD guidelines for acute oral toxicity (OECD 423) and AMES mutagenicity tests to prioritize candidates for preclinical trials .

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